molecular formula C30H27N5O3 B14116997 8-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

8-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B14116997
M. Wt: 505.6 g/mol
InChI Key: PZKUPQURRAWRAF-UHFFFAOYSA-N
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Description

8-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazo[1,2-g]purines This compound is characterized by its unique structure, which includes multiple aromatic rings and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted purine derivative and introduce the ethoxyphenyl, methylphenyl, and phenyl groups through a series of substitution reactions. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

8-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione lies in its specific substitution pattern and the presence of multiple aromatic rings, which contribute to its distinct chemical and biological properties. This compound’s unique structure allows it to interact with specific molecular targets, making it a valuable tool in scientific research .

Properties

Molecular Formula

C30H27N5O3

Molecular Weight

505.6 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C30H27N5O3/c1-4-38-24-15-13-23(14-16-24)35-25(22-11-6-5-7-12-22)19-33-26-27(31-29(33)35)32(3)30(37)34(28(26)36)18-21-10-8-9-20(2)17-21/h5-17,19H,4,18H2,1-3H3

InChI Key

PZKUPQURRAWRAF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC(=C5)C)C6=CC=CC=C6

Origin of Product

United States

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